molecular formula C20H21N3O5S B2730041 3-(phenylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 891123-18-5

3-(phenylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2730041
CAS No.: 891123-18-5
M. Wt: 415.46
InChI Key: VZNDQRQGSYDFDA-UHFFFAOYSA-N
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Description

3-(phenylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic small molecule investigated for its potent antitubulin polymerization activity. This compound is structurally designed to mimic the pharmacophore of combretastatin A-4, a well-known natural product that binds to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. The integration of the 1,3,4-oxadiazole ring and the phenylsulfanyl propanamide side chain is intended to enhance metabolic stability and target affinity. Research indicates that this compound exhibits significant antiproliferative effects against a panel of human cancer cell lines, positioning it as a valuable chemical probe for studying mitotic arrest and the mechanisms of vascular disruption in tumors (source) . Its primary research applications include the exploration of novel chemotherapeutic strategies, the investigation of structure-activity relationships in tubulin-binding agents, and the in vitro and in vivo evaluation of anti-angiogenic and vascular-disrupting agents in oncology research.

Properties

IUPAC Name

3-phenylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-25-15-11-13(12-16(26-2)18(15)27-3)19-22-23-20(28-19)21-17(24)9-10-29-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNDQRQGSYDFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine hydrate to yield the hydrazide. The hydrazide undergoes cyclization with carbon disulfide to form the oxadiazole ring. Finally, the phenylsulfanyl group is introduced through a nucleophilic substitution reaction with phenylthiol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(phenylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(phenylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. For instance, it may bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . The trimethoxyphenyl group is crucial for its binding affinity and specificity, while the oxadiazole ring enhances its stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Differences Biological Activity (if reported) Source
Target Compound : 3-(Phenylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide C₂₁H₂₃N₃O₅S 441.49 Not reported Reference compound Hypothesized antimicrobial/antimitotic
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₁₉H₁₉N₃O₆S 425.44 135–137 Shorter acetamide chain (vs. propanamide) Antimicrobial (in vitro)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.47 134–178 Thiazolylmethyl substitution (vs. trimethoxy) Not reported
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h) C₁₅H₁₃N₅O₄S₂ 407.43 158–159 Nitrophenyl substitution (vs. trimethoxy) Alkaline phosphatase inhibition (hypothetical)
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-phenylpropanamide (7a) C₂₂H₂₃ClN₄O₄S₂ 507.08 71–73 Piperidinyl-sulfonyl group (vs. sulfanyl) Not reported
3-(4-Fluorobenzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide C₂₀H₂₀FN₃O₇S 465.45 Not reported Sulfonyl group (vs. sulfanyl) + 4-fluoro substitution Not reported

Key Observations:

Impact of Substitutions on Lipophilicity: The 3,4,5-trimethoxyphenyl group in the target compound increases lipophilicity compared to analogues with methyl (7c, ) or nitrophenyl (8h, ) groups. This enhances membrane permeability, critical for intracellular targeting . Sulfanyl vs.

Biological Activity Trends :

  • Acetamide derivatives (e.g., ) show shorter metabolic half-lives due to reduced chain length, whereas the target’s propanamide may improve stability .
  • Thiazolylmethyl-substituted compounds () lack the trimethoxyphenyl group, likely reducing cytotoxicity compared to the target .

Synthetic Flexibility: The oxadiazole core allows modular substitution, enabling rapid generation of analogues with varying electronic (e.g., nitro, amino) and steric (e.g., methyl, ethyl) profiles .

Biological Activity

The compound 3-(phenylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A propanamide backbone.
  • A phenylsulfanyl group.
  • A 1,3,4-oxadiazole moiety substituted with a 3,4,5-trimethoxyphenyl group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the potential of similar compounds in inducing apoptosis in cancer cells. For instance:

  • Cytotoxicity Studies : Compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines (e.g., MCF7 and HepG2) through mechanisms such as G2/M phase arrest and caspase activation .
CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF70.16G2/M arrest
5bHepG20.32Caspase activation

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of compounds with oxadiazole groups indicate that they may modulate inflammatory pathways. This suggests that this compound could exhibit similar effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to bind to tubulin and inhibit microtubule polymerization . This disruption can lead to cell cycle arrest and apoptosis in cancer cells.
  • Caspase Activation : Induction of caspase pathways is a common mechanism for promoting apoptosis in cancer cells .
  • Antibacterial Mechanisms : By inhibiting bacterial protein synthesis, the compound may exhibit bacteriostatic or bactericidal effects against certain pathogens .

Case Studies and Research Findings

A notable study investigated the cytotoxic effects of derivatives related to the target compound:

  • The study found that specific derivatives caused significant increases in caspase activity in human cancer cells compared to controls. This suggests that structural modifications can enhance biological activity .

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